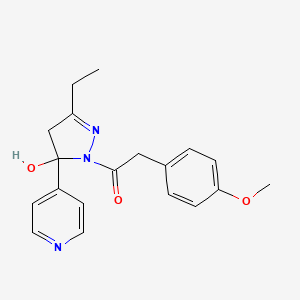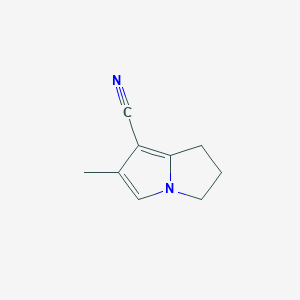
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures with a nitrogen atom at the ring junction. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction is typically carried out in alcohols and can be catalyzed by various reagents . Another approach involves the use of proline and ninhydrin to generate azomethine ylides in situ, which then react with dialkyl acetylenedicarboxylates to form the desired pyrrolizine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolizine ring.
Reduction: Primary amines.
Substitution: Substituted pyrrolizine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism of action for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some pyrrolizine derivatives act as kinase inhibitors by binding to the allosteric sites of the enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-6-methyl-1H-pyrrolizine-7-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Contains an additional oxygen atom in the ring structure.
2-Methyl-6,7-dihydro-5H-pyrrolizine-3-carbaldehyde: Similar bicyclic structure with different functional groups.
Uniqueness
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrile group at the 7-position and the methyl group at the 6-position can lead to distinct interactions with biological targets and different chemical behavior compared to other pyrrolizine derivatives.
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-methyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-11-4-2-3-9(11)8(7)5-10/h6H,2-4H2,1H3 |
InChI-Schlüssel |
MSWAGDQZATUUQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2CCCC2=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


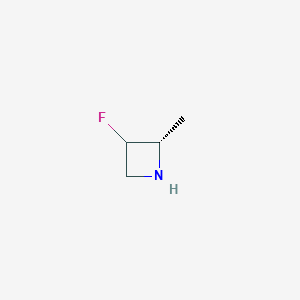
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
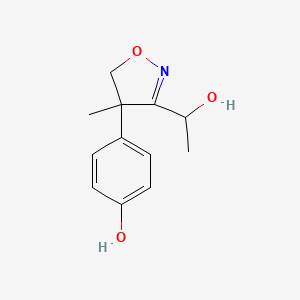
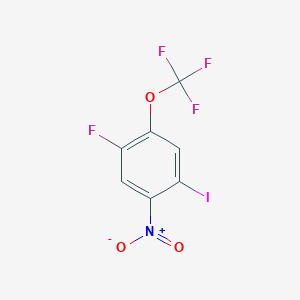
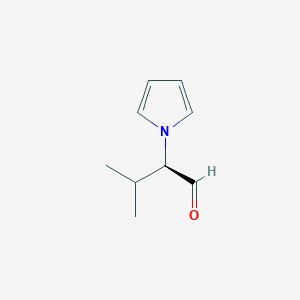
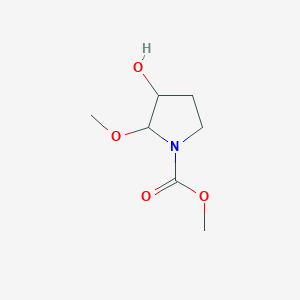
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)

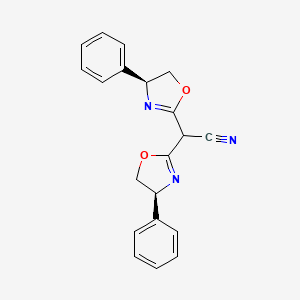
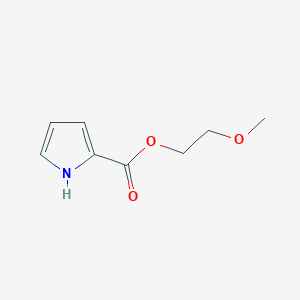
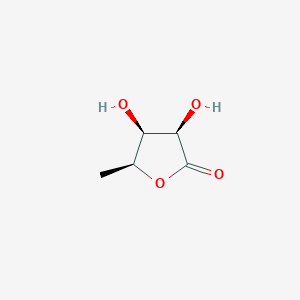
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
